N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide
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Overview
Description
N-[3-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE typically involves the condensation of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the hydrazone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[3-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes. The compound forms stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[3-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE is unique due to its specific structural configuration, which allows for distinct interactions with metal ions and enzymes. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C24H23N3O4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-16-7-9-17(10-8-16)23(28)26-20-6-4-5-18(13-20)24(29)27-25-15-19-11-12-21(30-2)14-22(19)31-3/h4-15H,1-3H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
OQOCAPGDUKLZFH-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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